![molecular formula C15H14N2O5 B2771495 1-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1904315-89-4](/img/structure/B2771495.png)

1-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

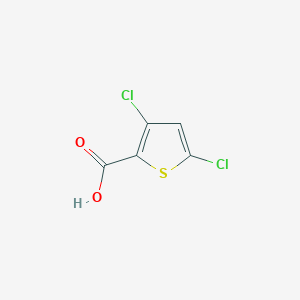

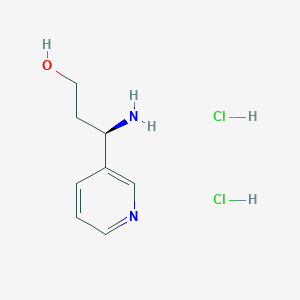

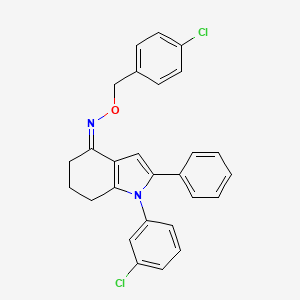

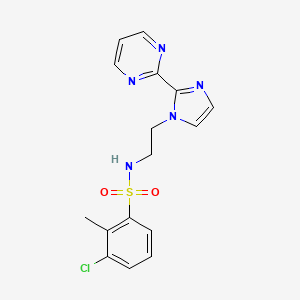

The compound “1-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a benzo[d][1,3]dioxole-5-carbonyl group, an azetidin-3-yl group, and a pyrrolidine-2,5-dione group . The benzo[d][1,3]dioxole group is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling . Another synthesis strategy involves the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution .Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The benzo[d][1,3]dioxole-5-carbonyl group is a key part of the structure . The azetidin-3-yl group and the pyrrolidine-2,5-dione group are also important components of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of several functional groups. The benzo[d][1,3]dioxole group, for instance, is known to participate in various reactions . The azetidin-3-yl and pyrrolidine-2,5-dione groups could also be involved in various chemical reactions .科学的研究の応用

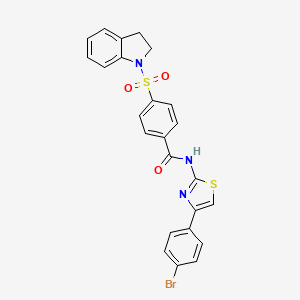

HIV-1 Inhibition

One of the notable applications involves its derivatives in the development of HIV-1 attachment inhibitors. Azaindole derivatives, closely related to the structure , have been systematically optimized for antiviral activity against HIV-1, leading to the advancement of compounds to clinical studies. This showcases the potential of such structures in contributing to therapeutic strategies against HIV-1 (Tao Wang et al., 2009).

Heterocyclic Compound Synthesis

The compound and its analogs serve as building blocks for synthesizing various heterocycles. For instance, the synthesis of pyrrole-containing heterocycles via reactions involving azirine-carbonyl derivatives highlights the versatility of these structures in constructing complex molecules with potential pharmaceutical applications (E. Galenko et al., 2020).

Antibacterial and Antifungal Studies

Spiro[pyrrolidin-2,3′-oxindoles] synthesized from similar structures have been evaluated for their antibacterial, antifungal, antimalarial, and antitubercular activities. These studies underline the potential of such derivatives in contributing to the discovery of new antimicrobial agents (S. Haddad et al., 2015).

Antioxidant and Cytotoxic Activities

Research into the fungus Phellinus igniarius led to the isolation of a pyrano[4,3-c][2]benzopyran-1,6-dione derivative, showcasing antioxidant and cytotoxic activities. This illustrates the exploration of natural and synthetic derivatives for potential antioxidant and anticancer applications (Ying Wang et al., 2005).

将来の方向性

The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar molecules . Further studies could also explore its potential applications in various fields, such as medicine or materials science.

作用機序

Target of Action

Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been evaluated for their antiproliferative activity against various cancer cell lines . This suggests that the compound may interact with targets involved in cell proliferation and growth.

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have been synthesized via a pd-catalyzed c-n cross-coupling . This suggests that the compound might interact with its targets through a similar mechanism, possibly involving the formation of covalent bonds.

Biochemical Pathways

Given the compound’s potential antiproliferative activity , it may affect pathways related to cell cycle regulation and apoptosis

Pharmacokinetics

Similar compounds have been synthesized and evaluated for their anticancer activity , suggesting that they may have suitable pharmacokinetic properties for drug development

Result of Action

Similar compounds have shown good selectivity between cancer cells and normal cells , suggesting that this compound may also have selective cytotoxic effects

特性

IUPAC Name |

1-[1-(1,3-benzodioxole-5-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5/c18-13-3-4-14(19)17(13)10-6-16(7-10)15(20)9-1-2-11-12(5-9)22-8-21-11/h1-2,5,10H,3-4,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKZMMALXMXZBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2771418.png)

![N-(4-chlorobenzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2771420.png)

![2-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)nicotinamide](/img/structure/B2771422.png)

![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2771423.png)

![2-Ethyl-5-((3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2771426.png)

![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2771427.png)

![N-(4-methoxybenzyl)-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2771435.png)